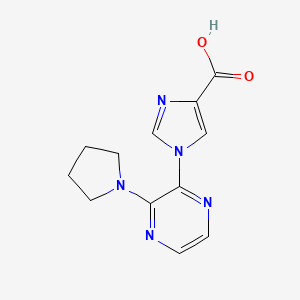
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of pyrrolidine, pyrazine, and imidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid typically involves the formation of the pyrazine and imidazole rings followed by their coupling with pyrrolidine. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrazine ring can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The imidazole ring can be formed through a one-pot tandem cyclization/bromination process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
化学反応の分析
Types of Reactions
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-pyrazole-3-carboxylic acid
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of pyrrolidine, pyrazine, and imidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13N5O2 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
1-(3-pyrrolidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N5O2/c18-12(19)9-7-17(8-15-9)11-10(13-3-4-14-11)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2,(H,18,19) |
InChIキー |
CAYVZTHCMDDZJE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



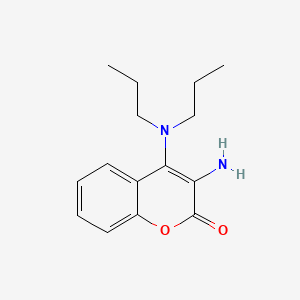

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)
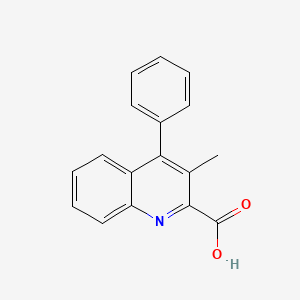
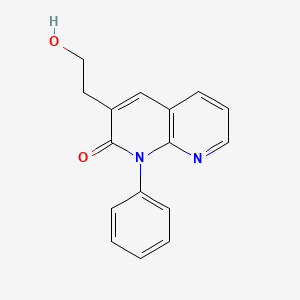



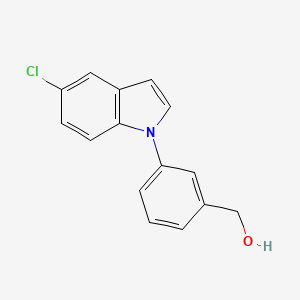
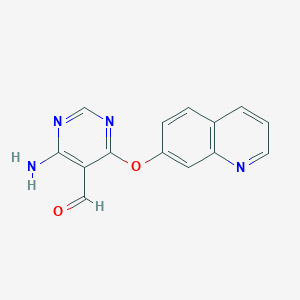
![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)

![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)
